molecular formula C16H14F2O B12909312 2,2-Bis(4-fluorophenyl)tetrahydrofuran CAS No. 59455-10-6

2,2-Bis(4-fluorophenyl)tetrahydrofuran

Cat. No.: B12909312
CAS No.: 59455-10-6
M. Wt: 260.28 g/mol
InChI Key: YWMMTVPVYNHPTG-UHFFFAOYSA-N
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Description

2,2-Bis(4-fluorophenyl)tetrahydrofuran is an organic compound with the molecular formula C16H14F2O It is a heterocyclic compound containing a tetrahydrofuran ring substituted with two 4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-fluorophenyl)tetrahydrofuran typically involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form the intermediate, which is then cyclized to form the tetrahydrofuran ring. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-fluorophenyl)tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde derivatives, while reduction can produce 4-fluorophenyl alcohols .

Scientific Research Applications

2,2-Bis(4-fluorophenyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-fluorophenyl)tetrahydrofuran involves its interaction with specific molecular targets. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(4-chlorophenyl)tetrahydrofuran
  • 2,2-Bis(4-bromophenyl)tetrahydrofuran
  • 2,2-Bis(4-methylphenyl)tetrahydrofuran

Uniqueness

2,2-Bis(4-fluorophenyl)tetrahydrofuran is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

CAS No.

59455-10-6

Molecular Formula

C16H14F2O

Molecular Weight

260.28 g/mol

IUPAC Name

2,2-bis(4-fluorophenyl)oxolane

InChI

InChI=1S/C16H14F2O/c17-14-6-2-12(3-7-14)16(10-1-11-19-16)13-4-8-15(18)9-5-13/h2-9H,1,10-11H2

InChI Key

YWMMTVPVYNHPTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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